molecular formula C10H13BrClNO B11761457 2-(2-Bromophenyl)morpholine hydrochloride

2-(2-Bromophenyl)morpholine hydrochloride

Cat. No.: B11761457
M. Wt: 278.57 g/mol
InChI Key: UEVBSCAVFQAFGR-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a derivative of morpholine, where the morpholine ring is substituted with a bromophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)morpholine hydrochloride typically involves the reaction of 2-bromophenylamine with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)morpholine hydrochloride
  • 2-(2-Fluorophenyl)morpholine hydrochloride
  • 2-(2-Iodophenyl)morpholine hydrochloride

Uniqueness

2-(2-Bromophenyl)morpholine hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

2-(2-bromophenyl)morpholine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H

InChI Key

UEVBSCAVFQAFGR-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2Br.Cl

Origin of Product

United States

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